molecular formula C17H13NO3 B11100640 N-(2-Benzoyl-1-benzofuran-3-yl)acetamide CAS No. 54802-11-8

N-(2-Benzoyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11100640
CAS No.: 54802-11-8
M. Wt: 279.29 g/mol
InChI Key: SREMAFOPTZJJLS-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-1-benzofuran-3-yl)acetamide: is an organic compound with the molecular formula C17H13NO3 It is characterized by a benzofuran ring system substituted with a benzoyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with phenylacetic acid under acidic conditions.

    Benzoylation: The benzofuran derivative is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Acetamidation: The final step involves the introduction of the acetamide group. This can be achieved by reacting the benzoylated benzofuran with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(2-Benzoyl-1-benzofuran-3-yl)acetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-Benzoyl-1-benzofuran-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(2-Benzoyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor binding, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern on the benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

54802-11-8

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C17H13NO3/c1-11(19)18-15-13-9-5-6-10-14(13)21-17(15)16(20)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,19)

InChI Key

SREMAFOPTZJJLS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3

Origin of Product

United States

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